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N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Lipophilicity engineering Membrane permeability Physicochemical property optimization

Fragment-based drug discovery demands pre-validated scaffolds with defined substitution vectors for efficient structure-based optimization. Generic N-alkyl triazolopyridazine fragments lack the chiral topology required for selective kinase engagement. N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (MW 191.23, LogP 1.33, TPSA 55.11 Ų) resolves this by providing a chirally defined sec-butyl group on the [1,2,4]triazolo[4,3-b]pyridazine core-a scaffold pre-validated against Pim-1 kinase (Ki down to 11 nM in optimized analogs) and BRD4 bromodomains (IC₅₀ 5.7-25.2 μM). The sec-butyl branching topology offers a distinct steric footprint versus n-butyl, isobutyl, or cyclohexyl congeners, enabling precise 6-amino position SAR exploration. At the fragment-to-lead boundary (14 heavy atoms), it supports biophysical screening (SPR, DSF, ligand-observed NMR) and structure-based growing strategies guided by co-crystal structures (PDB 7YQ9 series). Supplied with ≥98% purity; available in 1 g, 5 g, and 10 g quantities.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
Cat. No. B14905735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC(C)NC1=NN2C=NN=C2C=C1
InChIInChI=1S/C9H13N5/c1-3-7(2)11-8-4-5-9-12-10-6-14(9)13-8/h4-7H,3H2,1-2H3,(H,11,13)
InChIKeyUWSHETPPYOOHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(butan-2-yl)triazolopyridazin-6-amine: Chemical Profile & Scaffold Context


N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 677322-89-3; molecular formula C₉H₁₃N₅; MW 191.23) is a 6-amino-substituted triazolopyridazine featuring a sec-butyl group at the exocyclic amine position . The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a fused bicyclic heteroaromatic system that has been validated across multiple kinase inhibition programs—including Pim-1 [1], c-Met [2], and BRD4 bromodomains [3]—as well as antitubulin chemotherapy [4]. The parent unsubstituted scaffold (CAS 19195-46-1; MW 135.13; mp 283–285°C) [5] serves as the minimal pharmacophoric core, while the N-(butan-2-yl) derivative introduces a chiral, branched alkyl substituent that modulates lipophilicity, hydrogen-bonding capacity, and conformational自由度 relative to both the parent and other N-alkyl congeners .

Scaffold Target Space
Triazolo[4,3-b]pyridazine core reported in kinase (Pim-1, c-Met) and bromodomain (BRD4) inhibitor programs
Lipophilicity Engineering
sec-Butyl substituent shifts scaffold toward cell-permeable lipophilicity range for cellular screening
Fragment-Appropriate Size
Molecular weight and heavy atom count at fragment-to-lead boundary; suitable for structure-based elaboration

N-(butan-2-yl)triazolopyridazin-6-amine: Irreplaceability vs. Analogues


The [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold exhibits exquisitely steep structure–activity relationships (SAR) at the 6-amino substituent: outcomes flip from sub-micromolar to inactive across small changes in N-alkyl chain topology [1]. For example, within the Pim-1 kinase series, the N-cyclopropyl-3-phenyl analog displays a Ki of 1,800 nM [2], whereas the N-cyclohexyl-3-[3-(trifluoromethyl)phenyl] congener achieves 11 nM [3]—a >160-fold potency gap driven entirely by the 6-amino substituent and C3 aryl pairing. The unsubstituted parent scaffold (CAS 19195-46-1; ACD/LogP = −1.36, TPSA = 69 Ų) is highly hydrophilic and lacks the lipophilic contact surface required for efficient engagement with the hydrophobic ATP-binding clefts of kinases and bromodomains [1][4]. Generic substitution with an arbitrary N-alkyl chain therefore risks either insufficient membrane permeability (if too polar) or excessive lipophilicity-driven promiscuity and solubility collapse [1]. The sec-butyl group represents a specific, chirally defined branching topology that cannot be mimicked by n-butyl, isobutyl, or tert-butyl isomers, each of which presents a distinct steric footprint and conformational ensemble to the target binding site [1].

SAR Steepness at 6‑Amino Position
Reported kinase potency shifts by more than two orders of magnitude with minor N‑alkyl topology changes; generic substitution may abolish target engagement.
Parent Scaffold Hydrophilicity
Unsubstituted core lacks membrane permeability for cell‑based assays; any replacement without adequate lipophilic modification may fail to engage hydrophobic kinase pockets.
Sec‑Butyl Branching Uniqueness
n‑Butyl, isobutyl, or tert‑butyl isomers present distinct steric footprints; sec‑butyl topology may not be interchangeable for binding‑site complementarity.

N-(butan-2-yl)triazolopyridazin-6-amine: Quantitative Differentiation Evidence


LogP Shift Enables Membrane-Compatible Lipophilicity

The unsubstituted [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold (CAS 19195-46-1) has an ACD/LogP of −1.36, classifying it as highly hydrophilic and poorly membrane-permeable . N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 677322-89-3) exhibits a computed LogP of 1.33 , representing a ΔLogP of +2.69. This shifts the compound from the hydrophilic domain (LogP < 0) into the moderately lipophilic range (LogP 1–2) that is empirically associated with favorable passive membrane permeability in drug-like small molecules. For context, the N-cyclopropyl-3-(trifluoromethyl) analog (PubChem CID 29131460) has XLogP3 = 1.5 [1], but this value is achieved only with the addition of a trifluoromethyl group (increasing MW from 191.23 to 243.19 and adding 3 fluorine atoms), whereas the target compound reaches a comparable lipophilicity range using only hydrocarbon architecture.

LogP Shift
Data to verify
ΔLogP = +2.69
(parent −1.36 → target 1.33)
Supports membrane‑compatible screening fit
Computed LogP; experimental logD measurement recommended
Lipophilicity engineering Membrane permeability Physicochemical property optimization

TPSA Reduction Improves Predicted Membrane Permeation

The topological polar surface area (TPSA) of N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is 55.11 Ų , compared to 69 Ų for the unsubstituted parent scaffold —a reduction of 13.89 Ų (20.1% decrease). TPSA is inversely correlated with passive membrane permeability; compounds with TPSA < 60 Ų are generally predicted to exhibit good intestinal absorption, while those with TPSA > 140 Ų are predicted to be poorly absorbed [1]. The target compound's TPSA of 55.11 Ų places it firmly below the 60 Ų threshold, whereas the parent scaffold at 69 Ų exceeds this empirical cutoff, predicting a meaningful differential in membrane-crossing capacity.

TPSA Reduction
Data to verify
ΔTPSA = −13.89 Ų
(parent 69 → target 55.11)
Below reported 60 Ų empirical absorption threshold
Computed TPSA; PAMPA/Caco‑2 data not available
Membrane permeability prediction TPSA optimization Drug-likeness

Hydrogen Bond Donor Reduction and CNS Access

N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine contains 1 hydrogen bond donor (HBD) , compared to 2 HBDs in the parent scaffold . The reduction from a primary amine (NH₂) to a secondary amine (NH–sec-butyl) eliminates one HBD while preserving the hydrogen bond acceptor count at 5. This is significant because HBD count is a critical determinant of membrane permeability and CNS penetration: the widely applied rule for CNS drug-likeness requires HBD ≤ 1 [1]. The parent scaffold (HBD = 2) fails this CNS-access criterion, whereas the target compound (HBD = 1) satisfies it.

HBD Reduction
Class‑level
HBD count 2 → 1
(primary amine to secondary amine)
Meets reported CNS HBD ≤ 1 criterion; parent violates it
CNS penetration not experimentally validated for this compound
Hydrogen bond donor optimization CNS drug design Permeability prediction

Molecular Weight Advantage for Ligand Efficiency

The Pim-1 kinase literature illustrates a critical SAR tension within the triazolo[4,3-b]pyridazine class: high potency requires extensive substitution, but this drives molecular weight (MW) into suboptimal ranges. Compound 24 from Grey et al. (2009) was a potent Pim-1 inhibitor limited by poor solubility and permeability [1]; compound 29, the optimized successor, achieved solubility and permeability at the expense of increased MW [1]. N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (MW = 191.23; 14 heavy atoms) represents a minimal, fragment-sized elaboration of the core scaffold, offering a substantially lower starting MW than the extensively substituted clinical leads. For comparison, N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (DrugBank DB08708) has MW = 361.36 with 26 heavy atoms [2], and compound 4g from Mahmoud et al. (2024) has MW > 400 [3]. Lower MW allows for subsequent property-preserving elaboration with greater ligand efficiency (LE = pIC₅₀ / N_heavy_atoms) headroom.

MW Advantage
Cross‑study comparable
MW = 191.23 Da
14 heavy atoms
Fragment‑to‑lead starting point for ligand efficiency optimization
No IC₅₀ available; ligand efficiency cannot be calculated
Ligand efficiency Fragment-based drug discovery Molecular weight optimization

Conformational Flexibility via Rotatable Bonds

The parent [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold has 0 rotatable bonds , making it a fully rigid, planar aromatic system. N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine introduces 3 rotatable bonds via the sec-butyl substituent , enabling the compound to adopt multiple low-energy conformations. In the Pim-1 kinase co-crystal structures reported by Grey et al. [1], the 6-amino substituent occupies a critical vector directing toward the solvent-exposed region of the ATP-binding pocket, where conformational adaptability can modulate both binding affinity and selectivity. The sec-butyl group provides a chiral, branched hydrophobic contact that is conformationally mobile—unlike the rigid parent—yet less entropically penalized upon binding than longer, unbranched alkyl chains that possess additional rotatable bonds.

Conformational Flexibility
Class‑level
Rotatable bonds 0 → 3
(sec‑butyl substituent)
Balanced flexibility for induced‑fit kinase binding
Binding entropy not experimentally measured
Conformational entropy Rotatable bonds Scaffold rigidification

Scaffold Validation Across Kinase and Bromodomain Targets

Although direct IC₅₀ or Ki data for N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine itself have not been published in peer-reviewed literature as of May 2026, the [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold class has been extensively validated across multiple target families with quantitative potency data [1][2][3]. In Pim-1 kinase, optimized 3-aryl-6-amino derivatives achieve Ki values as low as 11 nM [4] and IC₅₀ values of 0.283 μM [2]. In BRD4 bromodomains, triazolo[4,3-b]pyridazine derivatives exhibit BD1 IC₅₀ values of 5.7–25.2 μM [3], with co-crystal structures confirming a well-defined binding mode in the Kac recognition pocket [3]. In tubulin polymerization, 3,6-diaryl derivatives reach IC₅₀ values of 0.008–0.014 μM against cancer cell lines [5]. The target compound's sec-butyl substitution pattern represents a minimal, property-optimized entry point into this validated scaffold space. Important limitation: the absence of direct potency data for this specific compound means that target engagement, selectivity profile, and potency cannot be assumed and must be experimentally determined.

Scaffold Target Engagement
Class‑level
No direct potency data for target compound
Scaffold reported active against Pim‑1, c‑Met, BRD4; class range spans ~4 orders of magnitude
Potency must be established experimentally; compound is a fragment‑appropriate entry point
Kinase inhibition Bromodomain inhibition Scaffold validation

Application Scenarios for N-(butan-2-yl)triazolopyridazin-6-amine


Fragment-Based Lead Generation for Pim-1/c-Met Kinases

With MW = 191.23 and 14 heavy atoms, this compound sits at the fragment-to-lead boundary . The [1,2,4]triazolo[4,3-b]pyridazine scaffold is pre-validated against both Pim-1 (Ki = 11 nM for optimized analogs) and c-Met (IC₅₀ = 0.163 μM) [1], and the sec-butyl group provides a defined lipophilic vector (LogP = 1.33) that can be exploited for structure-based growing or merging strategies without pre-existing C3 aryl substitution that would constrain synthetic tractability. The compound's favorable TPSA (55.11 Ų) predicts adequate solubility and permeability for biophysical screening (SPR, DSF, ligand-observed NMR) at fragment screening concentrations (typically 200–500 μM).

BRD4 Bromodomain Inhibitor Optimization with Structural Guidance

Kim et al. (2023) have deposited four co-crystal structures of [1,2,4]triazolo[4,3-b]pyridazine derivatives bound to BRD4 BD1 (PDB 7YQ9 and related entries), providing atomic-resolution guidance for structure-based design . The class achieves BD1 IC₅₀ values of 5.7–25.2 μM . The target compound's computed LogP (1.33) and TPSA (55.11 Ų) place it in a favorable physicochemical range for optimization toward more potent bromodomain inhibitors, where maintaining solubility during potency gains is a well-documented challenge. The sec-butyl group occupies the solvent-exposed vector observed in the co-crystal structures, providing a handle for property-preserving elaboration.

Chemical Biology Probe Development with Chiral sec-Butyl Topology

The sec-butyl substituent introduces a defined chiral center (butan-2-yl = sec-butyl, racemic at the C2 position of the butyl chain) with a branched topology that presents a distinct steric footprint compared to the more common n-butyl, cyclopropyl, or cyclohexyl analogs [1]. In the Pim-1 co-crystal structure reported by Grey et al. , the 6-amino substituent orientation directly influences the shape complementarity with the ATP-binding cleft. This topological differentiation—coupled with the compound's low MW (191.23) —makes it suitable for incorporation into kinome-wide selectivity panels to establish SAR at the 6-position independently of C3 aryl substitution.

Physicochemical Benchmarking for ADME Model Training

The compound's well-defined, computed physicochemical profile—MW 191.23, LogP 1.33, TPSA 55.11 Ų, HBD 1, HBA 5, RotB 3 —coupled with the availability of experimental property data for the parent scaffold (MW 135.13, ACD/LogP −1.36, TPSA 69 Ų, mp 283–285°C) [1], provides an ideal matched pair for computational model training and validation. The ΔMW (+56.10), ΔLogP (+2.69), and ΔTPSA (−13.89 Ų) between parent and target define a quantifiable physicochemical perturbation that can be used to calibrate in silico ADME prediction algorithms, QSAR models, and physics-based permeability simulations for the broader triazolopyridazine chemical series.

Application
Selection Property
Validation Focus
Fragment‑Based Lead Generation (Kinases)
Scaffold lipophilicity & MW range
Biophysical screening compatibility
BRD4 Bromodomain Optimization
Co‑crystal structure availability
BD1 inhibition assay context
Chemical Biology Probe Development
Chiral sec‑butyl topology
Kinome selectivity panel context
Physicochemical Benchmarking
Matched parent‑target property pair
In silico ADME model calibration
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